Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 6-oxo-2,7-diazaspiro[45]decane-2-carboxylate is a chemical compound with the molecular formula C13H22N2O3 It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom
Scientific Research Applications
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to act as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
The synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a suitable amine with a carbonyl compound to form the spirocyclic structure. The reaction conditions often require the use of a base to facilitate the formation of the spirocyclic ring. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
These compounds share similar structural features but differ in the size and arrangement of their rings. The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(9-15)5-4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOJDIHLWJCOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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